Cas no 1160245-57-7 (4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride)

4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(4-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride
- 4-(4-Methoxybenzyl)piperidine-4-carboxylic acidhydrochloride
- 4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid hydrochloride
- 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride
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- インチ: 1S/C14H19NO3.ClH/c1-18-12-4-2-11(3-5-12)10-14(13(16)17)6-8-15-9-7-14;/h2-5,15H,6-10H2,1H3,(H,16,17);1H
- InChIKey: XTMTYFZUYKTWNG-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1(CC2C=CC(=CC=2)OC)CCNCC1)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 279
- トポロジー分子極性表面積: 58.6
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M243840-250mg |
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride |
1160245-57-7 | 250mg |
$ 380.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758577-250mg |
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid |
1160245-57-7 | 95% | 250mg |
¥3177.00 | 2024-08-09 | |
TRC | M243840-500mg |
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride |
1160245-57-7 | 500mg |
$ 600.00 | 2022-06-04 | ||
TRC | M243840-100mg |
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride |
1160245-57-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758577-1g |
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid |
1160245-57-7 | 95% | 1g |
¥6456.00 | 2024-08-09 |
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride 関連文献
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1. Back matter
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochlorideに関する追加情報
4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride: A Comprehensive Overview
The compound 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride, identified by the CAS number 1160245-57-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring, a carboxylic acid group, and a methoxybenzyl substituent, which collectively contribute to its diverse chemical reactivity and biological activity.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the methoxy group in the benzyl substituent adds electronic effects that can influence the compound's solubility, stability, and interaction with biological targets. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions, which have been optimized to enhance yield and purity.
In terms of biological activity, 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride has shown promising results in preclinical models. It exhibits moderate to high potency in inhibiting certain enzymes and receptors, making it a potential candidate for therapeutic interventions. For instance, studies have demonstrated its ability to modulate ion channels, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and bioavailability. This has been confirmed through pharmacokinetic studies, which revealed favorable absorption profiles in experimental animals. Furthermore, the compound's stereochemistry has been investigated, with enantiomeric forms showing differential activity in vitro, suggesting that chirality plays a crucial role in its biological effects.
From a synthetic perspective, the construction of the piperidine ring is a key step in synthesizing this compound. Researchers have employed various strategies, including ring-closing metathesis and organocatalytic methods, to achieve high yields of the desired product. These advancements have not only streamlined the synthesis process but also opened avenues for further structural modifications to explore its full potential as a drug candidate.
In conclusion, 4-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride represents a valuable addition to the arsenal of bioactive molecules being investigated for therapeutic purposes. Its unique chemical structure, coupled with its promising biological activity, positions it as a compelling target for further research and development. As ongoing studies continue to uncover its mechanisms of action and optimize its pharmacological properties, this compound holds great promise for advancing innovative treatments across various therapeutic areas.
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